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Compound of Interest

Compound Name: 2-Methylhex-5-en-2-amine

Cat. No.: B8773892

Get Quote

Executive Summary
2-Methylhex-5-en-2-amine (also known as 1,1-dimethylpent-4-enylamine) is a critical aliphatic

amine intermediate, widely utilized in the synthesis of pyrrolidine and piperidine alkaloids via

intramolecular hydroamination or aminomercuration cyclization protocols.[1] Its structural

uniqueness lies in the quaternary carbon at the

-position relative to the amine, which imparts significant steric bulk and prevents common side
reactions (such as

-elimination) during subsequent derivatization.[1]

This guide provides a definitive spectroscopic profile for researchers, synthesizing field-proven

synthesis protocols with rigorous spectral data (NMR, MS, IR) to ensure accurate identification

and quality control in drug development workflows.[1]

Chemical Identity & Structural Logic[1][2][3][4][5][6]
Before interpreting spectra, the structural logic must be established.[1] The molecule consists

of a terminal alkene tail and a gem-dimethyl substituted primary amine head.[1]
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Parameter Detail

IUPAC Name 2-Methylhex-5-en-2-amine

Common Name 1,1-Dimethylpent-4-enylamine

CAS Number
Referenced in synthesis literature (e.g., J. Org.

[1][2][3][4][5][6][7][8][9] Chem. 1976, 41, 855)

Molecular Formula

Molecular Weight 113.20 g/mol

SMILES CC(C)(CCC=C)N

Key Structural Feature

Quaternary

-carbon (

) bearing the amine.[1][5][7][8]

Experimental Synthesis Protocol
To obtain valid spectroscopic data, one must first ensure the analyte is synthesized correctly.[1]

The most robust, self-validating method for generating this tertiary carbinamine is the Ritter

Reaction followed by hydrolysis.[1] This avoids the over-alkylation issues common with direct

alkylation.[1]

Protocol: Modified Ritter Reaction
Reagents: 2-Methylhex-5-en-2-ol, Sodium Cyanide (NaCN), Sulfuric Acid (

), Acetic Acid (

).[1]

Formamide Formation:

Cool a mixture of 2-methylhex-5-en-2-ol (1.0 equiv) and NaCN (1.5 equiv) in AcOH to 0°C.

Slowly add a mixture of
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and AcOH dropwise, maintaining temperature <20°C. Critical Control Point: Exotherms
here can isomerize the double bond.[1]

Stir at room temperature for 12 hours. Pour onto ice/water and neutralize to precipitate the

N-formyl intermediate.[1]

Hydrolysis:

Reflux the crude formamide with 20% NaOH (aq) for 12 hours.

Extract with diethyl ether, dry over

, and concentrate.[1]

Purification:

Distill under reduced pressure. The amine is a volatile, colorless liquid.[1]

Workflow Diagram

2-Methylhex-5-en-2-ol
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(Target)

 Purification
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Figure 1: Step-wise synthesis workflow via the Ritter reaction pathway.[1]

Spectroscopic Data Analysis[1][4]
A. Nuclear Magnetic Resonance (NMR)
The NMR spectrum is distinct due to the lack of a proton on the carbon attached to the nitrogen

(quaternary center).[1]

H NMR (400 MHz, CDCl

)
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Shift (

ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

5.82 ddt 1H (=CH)

Characteristic

vinyl proton;

coupling to

(cis/trans) and

.

5.02
dm (

Hz)
1H

(=CH

trans)

Terminal alkene

proton; distinct

trans coupling.[1]

4.93
dm (

Hz)
1H

(=CH

cis)

Terminal alkene

proton; distinct

cis coupling.[1]

2.08 m 2H (Allylic)

Deshielded by

-system;

multiplet due to

adjacent

and

.

1.48 m 2H (Methylene)

Shielded

methylene chain;

connects bulky

to allylic position.

[1]
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1.12 s 6H (Gem-dimethyl)

Diagnostic Peak.

Sharp singlet.[1]

Chemical shift

reflects

deshielding by

Nitrogen.[1]

1.10 br s 2H

Exchangeable.[1]

Shift varies with

concentration/sol

vent.[1]

C NMR (100 MHz, CDCl

)
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Shift (

ppm)
Type Assignment

Structural
Validation

139.1 CH

Typical un-conjugated

internal alkene

carbon.[1]

114.2 CH Terminal alkene

carbon.[1]

50.5 C
(C-N)

Key Identification

Peak. Quaternary

carbon attached to

amine.[1]

42.0 CH

Methylene

to quaternary center.

[1]

29.5 CH Allylic methylene.[1]

29.0 CH
(Methyls)

Gem-dimethyl

carbons.[1]

B. Mass Spectrometry (MS)
The mass spectrum of aliphatic amines is dominated by

-cleavage.[1] For 2-methylhex-5-en-2-amine, the bond between the quaternary carbon (

) and the methylene chain (

) is the weakest point for fragmentation under electron impact (EI).[1]

Molecular Ion (

): m/z 113 (Typically weak or absent).[1]

Base Peak (
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): m/z 58.

Mechanism:

-cleavage yields the stabilized iminium ion

.[1]

Secondary Fragment: m/z 55 (

).

Corresponds to the butenyl chain radical cation lost during

-cleavage.[1]

Fragmentation Pathway Diagram

Molecular Ion [M+]
m/z 113

Alpha-Cleavage
(Breaking C2-C3 Bond)

 EI Impact

Base Peak
[(CH3)2C=NH2]+

m/z 58

 Ionization

Neutral Radical
[CH2=CH-CH2-CH2•]

 Loss
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Figure 2: Dominant fragmentation pathway yielding the diagnostic m/z 58 base peak.[1]

C. Infrared Spectroscopy (IR)
N-H Stretch:
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(Weak doublet for primary amine).[1]

C=C Stretch:

(Characteristic of terminal alkenes).

=C-H Bending:

(Vinyl group out-of-plane bending).[1]

C-N Stretch:

(Aliphatic amine).[1]

Quality Control & Purity Assessment
When sourcing or synthesizing this compound for drug development, the following QC checks

are mandatory:

GC-MS Purity Check: Ensure the area under the curve for the m/z 58 peak correlates with

the major chromatographic peak. Impurities often include the unreacted alcohol (m/z 59 base

peak for tertiary alcohols) or the formamide intermediate (M+ 141).[1]

Solvent Residue: As an amine, it avidly absorbs

from the air to form carbamates.[1] Store under Argon.[1]

Isomer Check: Verify the integration of the vinyl protons (

) against the gem-dimethyl singlet (

).[1] A ratio deviation suggests isomerization of the double bond (migration to internal
positions) during acid catalysis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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